L-Leucine-15N

描述

L-Leucine-15N, also known as L-leucine labeled with nitrogen-15, is a stable isotope-labeled amino acid. It is commonly used in various scientific research fields, including chemistry, biology, and medicine, due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine-15N typically involves the incorporation of nitrogen-15 into the leucine molecule. One common method is the use of [3-2H] 13C α-ketoisovalerate to introduce (1H-δ methyl)-leucine into 15N-, 13C-, 2H-labeled proteins . This method ensures a high level of incorporation of the nitrogen-15 isotope into the leucine molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for cost-effectiveness and high yield, ensuring that the final product meets the required purity and isotopic enrichment standards .

化学反应分析

Transamination Reactions

L-Leucine-¹⁵N participates in transamination, transferring its ¹⁵N-labeled amino group to α-keto acids. This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs):

Mechanism :Key Findings :

- In rat cerebral cortex slices, ¹⁵N from L-leucine was incorporated into isoleucine but not valine, suggesting compartmentalization of transaminases in neural tissue .

- Human studies using [¹⁵N]leucine infusions demonstrated transamination rates 3–5× faster than decarboxylation, with ~21% of leucine-derived nitrogen transferred to glutamine and alanine .

Oxidative Decarboxylation

The α-ketoisocaproate (α-KIC) produced from transamination undergoes oxidative decarboxylation via the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC):

Mechanism :Products :

- Isovaleryl-CoA-¹⁵N is further metabolized to acetyl-CoA and acetoacetate, critical for energy production .

- Minor pathways yield β-hydroxy β-methylbutyrate (HMB), a leucine metabolite with muscle protein synthesis-enhancing properties .

Isotope Incorporation in Metabolic Studies

The ¹⁵N label enables precise tracking of nitrogen flux in biological systems:

Table 1: ¹⁵N Incorporation in Poultry Studies

| Sample | ¹⁵N Enrichment (APE*) | NL<sub>cm</sub>/NL<sub>p</sub> Ratio |

|---|---|---|

| Plasma | 0.135–0.256 | — |

| Crude Mucin | 0.091–0.183 | 0.664–0.763 |

| Excreta | 0.034–0.188 | 0.262–0.744 |

*APE: Atom percent excess.

Insights :

- Dietary protein levels (0–21%) did not alter the NL<sub>cm</sub>/NL<sub>p</sub> ratio, confirming stable endogenous leucine partitioning .

Reduction and Substitution Reactions

L-Leucine-¹⁵N undergoes functional group transformations under controlled conditions:

Reduction :Substitution :Reagents :

Biological Compartmentalization

¹⁵N tracing revealed tissue-specific metabolism:

科学研究应用

Chemistry Applications

Nuclear Magnetic Resonance Studies

L-Leucine-15N is predominantly used in nuclear magnetic resonance (NMR) spectroscopy to investigate the structure and dynamics of proteins and other biomolecules. The nitrogen-15 label provides distinct advantages over other isotopes due to its lower natural abundance and unique nuclear properties, enhancing the resolution of NMR studies.

Comparison with Similar Compounds

| Compound | Isotope Labeling | Application |

|---|---|---|

| H-[13C]Leu-OH | Carbon-13 | Metabolic tracing |

| H-[2H]Leu-OH | Deuterium | Kinetic studies |

| H-[13C, 15N]Leu-OH | Carbon-13 & Nitrogen-15 | Comprehensive structural analysis |

Biological Applications

Metabolic Studies

this compound is utilized in metabolic studies to trace the incorporation and utilization of leucine in biological systems. For instance, a study involving rat cerebral cortex slices showed that this compound was specifically incorporated into isoleucine, indicating compartmentalization of amino acid metabolism . This specificity is crucial for understanding amino acid interactions in the brain.

Nutritional Studies in Ruminants

In ruminants, this compound has been used to study nitrogen flow rates and amino acid distribution. Research indicated that the infusion of this compound enhances the understanding of microbial protein synthesis in the rumen, which is vital for improving dietary formulations for dairy cows.

Medical Applications

Clinical Research

this compound plays a significant role in clinical research focused on protein synthesis and degradation in various diseases. For example, a clinical study demonstrated that leucine supplementation increased muscle mass and strength in elderly individuals undergoing resistance training by enhancing mTORC1 signaling pathways. This highlights its potential therapeutic applications for age-related muscle loss.

Insulin Sensitivity Studies

In controlled trials involving overweight individuals, dietary supplementation with this compound improved insulin sensitivity and lipid profiles, suggesting its utility in managing type 2 diabetes.

Industrial Applications

This compound is also employed in the production of labeled peptides and proteins for various industrial applications. Its use extends to quality control measures where isotopic labeling can verify product authenticity and traceability, particularly in food science where adulteration is a concern .

Case Study 1: Muscle Growth and Metabolism

A clinical trial highlighted that supplementation with this compound significantly increased muscle mass and strength among elderly participants engaged in resistance training. The anabolic effects were attributed to enhanced protein synthesis rates facilitated by mTORC1 activation.

Case Study 2: Insulin Sensitivity

In a study involving overweight individuals, dietary supplementation with this compound led to improved insulin sensitivity and favorable changes in lipid profiles, indicating potential applications for metabolic health interventions.

作用机制

L-Leucine-15N exerts its effects primarily through its incorporation into proteins and peptides. The nitrogen-15 label allows for detailed studies of protein structure and function using NMR spectroscopy. The compound interacts with various molecular targets, including enzymes and receptors, and participates in metabolic pathways such as the mechanistic target of rapamycin (mTOR) signaling pathway .

相似化合物的比较

Similar Compounds

H-[13C]Leu-OH: L-leucine labeled with carbon-13.

H-[2H]Leu-OH: L-leucine labeled with deuterium.

H-[13C, 15N]Leu-OH: L-leucine labeled with both carbon-13 and nitrogen-15.

Uniqueness

L-Leucine-15N is unique due to its nitrogen-15 label, which provides specific advantages in NMR studies. The nitrogen-15 isotope has a lower natural abundance and different nuclear properties compared to other isotopes, making it particularly useful for detailed structural and dynamic studies of proteins and other biomolecules .

生物活性

L-Leucine-15N is a stable isotope-labeled form of the essential branched-chain amino acid leucine, which plays a crucial role in various biological processes, including protein synthesis, metabolism, and cellular signaling. The incorporation of the nitrogen-15 isotope into biological systems allows researchers to trace metabolic pathways and understand the compound's biological activity in greater detail.

Overview of L-Leucine

Chemical Properties:

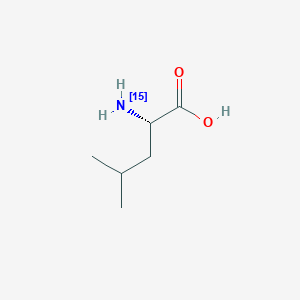

- Molecular Formula: C6H13N^15O2

- Molecular Weight: Approximately 131.18 g/mol

- Melting Point: >300 °C

- Optical Activity: [α]25/D +14.5° in 5 M HCl

L-Leucine is categorized as a hydrophobic amino acid with an isobutyl side chain, making it essential for various physiological functions, particularly in muscle metabolism and growth.

L-Leucine exerts its biological effects primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is crucial for regulating protein synthesis and cell growth. Research indicates that leucine promotes:

- Muscle Protein Synthesis: By stimulating mTORC1, leucine enhances the phosphorylation of key proteins involved in protein translation, such as S6K1 and 4E-BP1 .

- Energy Metabolism: Leucine influences lipid metabolism and insulin sensitivity, making it significant for metabolic health .

- Mitochondrial Function: It promotes mitochondrial biogenesis, thereby increasing cellular energy production .

Incorporation Studies

Research has demonstrated that this compound can be effectively incorporated into various amino acids within biological systems. For instance:

- A study involving rat cerebral cortex slices showed that L-[15N]-leucine was specifically incorporated into isoleucine but not into valine or other amino acids, suggesting compartmentalization of amino acid metabolism in the brain .

Nutritional Studies in Ruminants

In ruminants, the infusion of L-[15N]-leucine has been used to study nitrogen flow rates and amino acid distribution. Findings indicated that:

- The transfer of labeled nitrogen from leucine to other amino acids occurs through microbial protein synthesis in the rumen, enhancing the understanding of nitrogen metabolism in dairy cows .

Developmental Studies in Aquatic Species

A study on Sebastes schlegelii (a type of fish) utilized L-[15N]-leucine to trace maternal nutrient transfer during embryonic development. Results showed:

- High levels of 15N-leucine were detected in embryonic blood but not in the embryos themselves, indicating selective nutrient absorption during critical developmental stages .

Case Studies

Case Study 1: Muscle Growth and Metabolism

A clinical study highlighted that leucine supplementation significantly increased muscle mass and strength in elderly subjects undergoing resistance training. The anabolic effects were attributed to enhanced mTORC1 signaling and increased protein synthesis rates .

Case Study 2: Insulin Sensitivity

In a controlled trial involving overweight individuals, dietary supplementation with leucine improved insulin sensitivity and lipid profiles, suggesting potential therapeutic applications for type 2 diabetes management .

属性

IUPAC Name |

(2S)-2-(15N)azanyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-GEERXGHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438103 | |

| Record name | L-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-31-8 | |

| Record name | L-Leucine-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。